molecular formula C13H16N4OS B2612000 [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2320889-36-7

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

Cat. No. B2612000
CAS RN: 2320889-36-7
M. Wt: 276.36
InChI Key: PICVIDZMMUQKNP-UHFFFAOYSA-N
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Description

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as MPTM, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. MPTM is a small molecule that belongs to the class of thiazole-containing compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets in the brain. As an NMDA receptor antagonist, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone binds to the receptor and blocks its activity, thereby reducing the influx of calcium ions into the cell and preventing the activation of downstream signaling pathways. As a MAO-A inhibitor, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone binds to the enzyme and prevents it from metabolizing neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone have been studied extensively in animal models. It has been shown to improve cognitive function and memory in rats, as well as to reduce anxiety and depression-like behaviors. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal death.

Advantages and Limitations for Lab Experiments

One advantage of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is its high potency and selectivity for its molecular targets. This makes it a useful tool for studying the role of the NMDA receptor and MAO-A in various physiological processes. However, one limitation is that [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is a small molecule and may not be suitable for studying larger protein complexes or cellular processes.

Future Directions

There are several future directions for research on [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new analogs of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone with improved potency and selectivity for its molecular targets. Additionally, further studies are needed to elucidate the precise mechanism of action of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone and its effects on various physiological processes.

Synthesis Methods

The synthesis of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone involves the reaction of 1-(1-methylpyrazol-4-yl)piperidine with 4-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone as a white solid. The purity of the synthesized [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-16-6-11(5-15-16)10-3-2-4-17(7-10)13(18)12-8-19-9-14-12/h5-6,8-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICVIDZMMUQKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine

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